molecular formula C14H11ClF3N5O B2684216 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380174-64-9

4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2684216
CAS RN: 2380174-64-9
M. Wt: 357.72
InChI Key: HCHQCMFPUHNOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease progression. It has been shown to have potent inhibitory activity against certain kinases and has been proposed as a potential kinase inhibitor.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been shown to have neuroprotective effects and can reduce inflammation in certain disease states.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments include its high potency and selectivity, which makes it a valuable tool for studying specific enzymes or proteins. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. These include:
1. Further studies to fully understand its mechanism of action and identify its specific targets.
2. Development of more potent and selective derivatives of this compound for use in drug development.
3. Investigation of its potential use in combination therapy with other drugs for the treatment of various diseases.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 5-chloro-2-aminopyrimidine with 2-(trifluoromethyl)pyridine-4-carboxaldehyde and piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

The 4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one compound has been extensively studied for its potential use in drug development. It has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5O/c15-9-6-20-13(21-7-9)22-3-4-23(12(24)8-22)10-1-2-19-11(5-10)14(16,17)18/h1-2,5-7H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHQCMFPUHNOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=C(C=N2)Cl)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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